molecular formula C15H24N2O B11802577 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine

2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine

Katalognummer: B11802577
Molekulargewicht: 248.36 g/mol
InChI-Schlüssel: IHXUJFTVRFWNSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine is a synthetic organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine typically involves the reaction of 2-methoxy-3-methylpyridine with 1-propylpiperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and microbial growth .

Vergleich Mit ähnlichen Verbindungen

  • 2-Methyl-5-(3-piperidinylmethoxy)pyridine
  • 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
  • 2-(4-Piperidinylmethoxy)pyridine

Comparison: 2-Methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the propylpiperidine moiety.

Eigenschaften

Molekularformel

C15H24N2O

Molekulargewicht

248.36 g/mol

IUPAC-Name

2-methoxy-3-methyl-5-(1-propylpiperidin-2-yl)pyridine

InChI

InChI=1S/C15H24N2O/c1-4-8-17-9-6-5-7-14(17)13-10-12(2)15(18-3)16-11-13/h10-11,14H,4-9H2,1-3H3

InChI-Schlüssel

IHXUJFTVRFWNSC-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CCCCC1C2=CN=C(C(=C2)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.